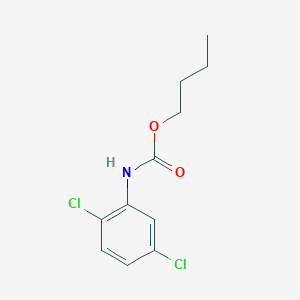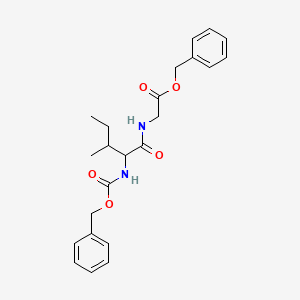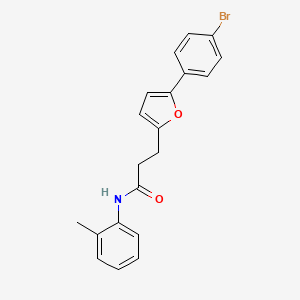
2,3-Dihydro-S,S-dioxide-1,4-benzothiazepin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-S,S-dioxide-1,4-benzothiazepin-5(4H)-one is a heterocyclic compound that contains a benzothiazepine ring system. Compounds with this structure are of interest due to their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-S,S-dioxide-1,4-benzothiazepin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of ortho-aminothiophenol derivatives: with carbonyl compounds.
Oxidation reactions: to introduce the S,S-dioxide functionality.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:
Catalytic processes: to enhance reaction rates.
Purification techniques: such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-S,S-dioxide-1,4-benzothiazepin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the sulfur atoms.
Reduction: Reduction reactions can alter the ring structure.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium or platinum for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May lead to sulfone derivatives.
Reduction: May result in dihydro derivatives.
Substitution: Can yield a variety of functionalized benzothiazepines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as intermediates in chemical processes.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-S,S-dioxide-1,4-benzothiazepin-5(4H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzothiazepine: A related compound with similar structural features.
Dihydrobenzothiazepines: Compounds with reduced ring systems.
Sulfone derivatives: Compounds with similar sulfur oxidation states.
Uniqueness
2,3-Dihydro-S,S-dioxide-1,4-benzothiazepin-5(4H)-one is unique due to its specific ring structure and oxidation state, which may confer distinct chemical and biological properties compared to other benzothiazepines.
Propriétés
Numéro CAS |
14953-96-9 |
|---|---|
Formule moléculaire |
C9H9NO3S |
Poids moléculaire |
211.24 g/mol |
Nom IUPAC |
1,1-dioxo-3,4-dihydro-2H-1λ6,4-benzothiazepin-5-one |
InChI |
InChI=1S/C9H9NO3S/c11-9-7-3-1-2-4-8(7)14(12,13)6-5-10-9/h1-4H,5-6H2,(H,10,11) |
Clé InChI |
XYMMXEGENIJHHZ-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)C2=CC=CC=C2C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Chlorophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11949305.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid](/img/structure/B11949314.png)









![[5-[Hydroxy(diphenyl)methyl]-1,1-dioxothiolan-2-yl]-diphenylmethanol](/img/structure/B11949371.png)

